1-Methyl-2-(1-phenylethyl)benzene

Description

BenchChem offers high-quality 1-Methyl-2-(1-phenylethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-(1-phenylethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

40766-30-1 |

|---|---|

Molecular Formula |

C15H16 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

1-methyl-2-(1-phenylethyl)benzene |

InChI |

InChI=1S/C15H16/c1-12-8-6-7-11-15(12)13(2)14-9-4-3-5-10-14/h3-11,13H,1-2H3 |

InChI Key |

AOWVXBUUWBOTKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-2-(1-phenylethyl)benzene: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-Methyl-2-(1-phenylethyl)benzene. The document delves into its chemical structure, physicochemical properties, and potential synthesis methodologies, with a particular focus on Friedel-Crafts alkylation. It further explores the compound's reactivity, potential applications in medicinal chemistry and materials science, and essential safety and handling protocols. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, offering insights into the nuanced characteristics of this substituted aromatic hydrocarbon.

Introduction

1-Methyl-2-(1-phenylethyl)benzene, an ortho-substituted aromatic hydrocarbon, belongs to the class of diphenylmethane derivatives. These compounds, characterized by two phenyl rings attached to a single carbon atom, are of significant interest in various fields of chemistry, including as intermediates in organic synthesis and as scaffolds in medicinal chemistry. The specific substitution pattern of a methyl group and a 1-phenylethyl group on one of the benzene rings imparts unique steric and electronic properties to the molecule, influencing its reactivity and potential applications. This guide aims to provide a detailed technical understanding of this compound, consolidating available data and proposing scientifically grounded methodologies for its synthesis and characterization.

Chemical Structure and Identification

The chemical structure of 1-Methyl-2-(1-phenylethyl)benzene consists of a toluene moiety where a hydrogen atom at the ortho position (position 2) is substituted with a 1-phenylethyl group.

Molecular Formula: C₁₅H₁₆[1]

Molecular Weight: 196.29 g/mol

Canonical SMILES: CC1=CC=CC=C1C(C)C2=CC=CC=C2[1]

InChI Key: AOWVXBUUWBOTKP-UHFFFAOYSA-N[1]

CAS Number: 40766-30-1

The presence of a chiral center at the benzylic carbon of the 1-phenylethyl group means that 1-Methyl-2-(1-phenylethyl)benzene can exist as a racemic mixture of two enantiomers.

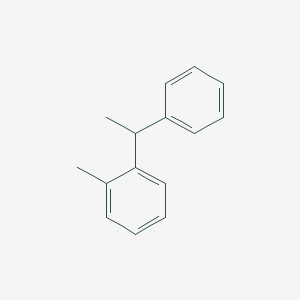

Diagram of the Chemical Structure of 1-Methyl-2-(1-phenylethyl)benzene:

Caption: 2D representation of 1-Methyl-2-(1-phenylethyl)benzene.

Physicochemical Properties

| Property | Predicted/Estimated Value | Notes |

| Boiling Point | ~280-300 °C | Estimated based on the boiling points of related isomers and diphenylmethane (264.5 °C). |

| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature, similar to other diphenylmethane derivatives. |

| Solubility | Insoluble in water. Soluble in common organic solvents like benzene, toluene, diethyl ether, and chloroform. | Typical for nonpolar aromatic hydrocarbons. |

| Density | ~1.0 g/mL | Estimated based on the density of similar aromatic compounds. |

| XLogP3 | 4.5 | A computed value indicating high lipophilicity.[1] |

Synthesis Methodologies

The most plausible and widely applicable method for the synthesis of 1-Methyl-2-(1-phenylethyl)benzene is the Friedel-Crafts alkylation of toluene. This electrophilic aromatic substitution reaction can be approached in two primary ways:

Alkylation of Toluene with Styrene

This is a direct and atom-economical approach where styrene acts as the alkylating agent. The reaction is typically catalyzed by a Lewis acid or a strong protic acid.

Reaction Scheme:

Toluene + Styrene --(Catalyst)--> 1-Methyl-2-(1-phenylethyl)benzene (+ other isomers)

Causality behind Experimental Choices:

-

Catalyst: A Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), or a strong protic acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) is required to generate the electrophile, a benzylic carbocation, from styrene. The choice of catalyst can influence the regioselectivity and the extent of side reactions. Zeolites are also used as heterogeneous catalysts in industrial settings to improve selectivity and ease of separation.

-

Solvent: A non-polar, inert solvent such as dichloromethane or nitrobenzene is typically used for homogeneous catalysis to dissolve the reactants and facilitate the reaction. For heterogeneous catalysis, the reaction can sometimes be carried out in the gas phase or with the aromatic reactant (toluene) in excess, acting as both reactant and solvent.

-

Temperature: The reaction temperature is a critical parameter. Lower temperatures generally favor the formation of the ortho and para isomers due to kinetic control.[2] Higher temperatures can lead to thermodynamic control, potentially favoring the more stable meta isomer and increasing the likelihood of side reactions like polyalkylation and rearrangement.[2]

Experimental Protocol (Proposed):

-

Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The system should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.

-

Reactant Charging: The flask is charged with anhydrous toluene and the Lewis acid catalyst (e.g., AlCl₃). The mixture is cooled in an ice bath.

-

Addition of Alkylating Agent: Styrene, dissolved in a small amount of anhydrous toluene, is added dropwise from the dropping funnel to the stirred mixture. The temperature should be maintained between 0-5 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid to decompose the catalyst. The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent like magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product, a mixture of ortho, meta, and para isomers, is then purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the desired 1-Methyl-2-(1-phenylethyl)benzene isomer.

Logical Relationship of Synthesis Steps:

Caption: Workflow for the Friedel-Crafts alkylation of toluene with styrene.

Alkylation of Toluene with 1-Phenylethanol

An alternative route involves the use of 1-phenylethanol as the alkylating agent in the presence of a strong acid catalyst.

Reaction Scheme:

Toluene + 1-Phenylethanol --(H⁺)--> 1-Methyl-2-(1-phenylethyl)benzene + H₂O (+ other isomers)

Causality behind Experimental Choices:

-

Catalyst: A strong protic acid, such as sulfuric acid or a solid acid catalyst like a cation-exchange resin (e.g., Amberlyst-15), is required to protonate the hydroxyl group of 1-phenylethanol, facilitating its departure as a water molecule and generating the same benzylic carbocation intermediate as in the styrene-based route.[3]

-

Water Removal: The formation of water as a byproduct can deactivate some acid catalysts and potentially lead to side reactions. In some setups, a Dean-Stark apparatus may be used to remove water azeotropically and drive the reaction to completion.

Experimental Protocol (Proposed):

The experimental setup and procedure are similar to the styrene-based method, with the following key differences:

-

Catalyst: A strong protic acid or a solid acid catalyst is used instead of a Lewis acid. If a solid acid catalyst is employed, it can be filtered off at the end of the reaction, simplifying the work-up.

-

Work-up: If a protic acid is used, the work-up involves neutralization with a base. The subsequent extraction and drying steps are similar.

Reactivity and Potential Applications

The reactivity of 1-Methyl-2-(1-phenylethyl)benzene is primarily dictated by the two aromatic rings and the benzylic C-H bond.

-

Electrophilic Aromatic Substitution: Both phenyl rings can undergo further electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation). The substitution pattern will be directed by the existing alkyl groups.

-

Oxidation: The benzylic C-H bond is susceptible to oxidation.

-

Catalytic Dehydrogenation: The ethyl bridge can potentially be dehydrogenated to form a stilbene derivative, which could have applications in materials science (e.g., organic light-emitting diodes).

Potential Applications:

While specific applications for 1-Methyl-2-(1-phenylethyl)benzene are not well-documented, the broader class of diphenylmethane derivatives has shown promise in several areas:

-

Medicinal Chemistry: The diphenylmethane scaffold is present in a number of biologically active molecules. Substituted diphenylmethanes have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The specific substitution pattern of 1-Methyl-2-(1-phenylethyl)benzene could be explored for its unique biological activity.

-

Chemical Intermediates: As a substituted aromatic hydrocarbon, it can serve as a building block for the synthesis of more complex molecules, including dyes, polymers, and specialty chemicals.

Spectral Data (Predicted)

As experimental spectra are not available, the following are predictions based on the structure and known spectral data of similar compounds.

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons: Complex multiplets in the region of δ 7.0-7.4 ppm. - Benzylic proton (CH): A quartet in the region of δ 4.0-4.5 ppm. - Methyl protons (on the phenylethyl group): A doublet in the region of δ 1.5-1.8 ppm. - Toluene methyl protons: A singlet in the region of δ 2.2-2.4 ppm. |

| ¹³C NMR | - Aromatic carbons: Multiple signals in the region of δ 125-145 ppm. - Benzylic carbon (CH): A signal in the region of δ 40-50 ppm. - Methyl carbons: Signals in the region of δ 20-25 ppm. |

| IR Spectroscopy | - C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹. - C-H stretching (aliphatic): Peaks around 2850-3000 cm⁻¹. - C=C stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹. - Out-of-plane C-H bending (aromatic): Strong absorptions in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 196. - A prominent fragment ion at m/z = 181, corresponding to the loss of a methyl group ([M-15]⁺). - Other fragment ions corresponding to the cleavage of the ethyl bridge. |

Safety and Handling

Specific toxicity data for 1-Methyl-2-(1-phenylethyl)benzene is not available. However, based on the safety information for the related compound diphenylmethane and general laboratory safety practices for aromatic hydrocarbons, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4]

-

Fire Safety: Keep away from open flames and sources of ignition, as aromatic hydrocarbons can be flammable.[5]

-

Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

1-Methyl-2-(1-phenylethyl)benzene is a substituted aromatic hydrocarbon with potential for further investigation in both fundamental and applied chemical research. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and handling based on established chemical principles and data from related compounds. The proposed Friedel-Crafts alkylation routes offer a practical starting point for its preparation in a laboratory setting. Further research is warranted to fully elucidate its physicochemical properties, spectroscopic signature, and potential applications, particularly in the fields of medicinal chemistry and materials science.

References

-

Organic Syntheses. (URL: [Link])

-

PubChem. Diphenylmethane | C13H12 | CID 7580. (URL: [Link])

-

Synerzine. Diphenylmethane Safety Data Sheet. (2018-06-22). (URL: [Link])

-

Supporting Information - ScienceOpen. (URL: [Link])

-

Copies of 1H, 13C, 19F NMR spectra. (URL: [Link])

-

Quora. How does methylbenzene be synthesized from benzene?. (2016-05-22). (URL: [Link])

-

Cheméo. Chemical Properties of Benzene, 1-methyl-2-(phenylmethyl)- (CAS 713-36-0). (URL: [Link])

-

PubChemLite. Methyl(1-phenylethyl)benzene (C15H16). (URL: [Link])

-

ResearchGate. Alkylation of toluene with aliphatic alcohols and 1-octene catalyzed by cation-exchange resins | Request PDF. (URL: [Link])

-

ResearchGate. Influence of reaction conditions for the alkylation of toluene with... (URL: [Link])

-

Cheméo. Chemical Properties of Benzene, 1-ethyl-2-methyl- (CAS 611-14-3). (URL: [Link])

-

Scribd. Friedel-Crafts Reaction Guide | PDF | Toluene | Organic Chemistry. (URL: [Link])

-

Beyond Benign. Friedel-Crafts Alkylation. (URL: [Link])

-

PubMed. Friedel-Crafts alkylation of benzene and toluene with olefinic C6 hydrocarbons and esters. (URL: [Link])

-

PubChem. Benzene, 1-methyl-2-(2-phenylethyl)- | C15H16 | CID 141898. (URL: [Link])

-

Quora. How can we synthesize 1-phenylethanol from benzene?. (2018-03-11). (URL: [Link])

-

ChemSynthesis. [(1E)-1-methyl-2-phenyl-1-propenyl]benzene. (2025-05-20). (URL: [Link])

-

AdiChemistry. FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. (URL: [Link])

-

NMPPDB. Benzene, (1-methylethyl)-. (URL: [Link])

-

Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. (2024-10-04). (URL: [Link])

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). (URL: [Link])

-

MDPI. Selective Alkylation of Benzene with Methanol to Toluene and Xylene over H-ZSM-5 Zeolites: Impact of Framework Al Spatial Distribution. (2023-09-14). (URL: [Link])

-

YouTube. Show how will you synthesise: (i) 1 -phenylethanol from a suitable alkene. (ii) cyclohexylmethano... (2022-09-15). (URL: [Link])

Sources

An In-depth Technical Guide to o-(1-Phenylethyl)toluene

This guide provides a comprehensive technical overview of o-(1-Phenylethyl)toluene, a substituted aromatic hydrocarbon of interest to researchers, scientists, and professionals in drug development. This document delves into its fundamental chemical properties, analytical methodologies, and safety considerations, offering field-proven insights and validated protocols.

Core Molecular and Physical Properties

o-(1-Phenylethyl)toluene, also known as 1-methyl-2-(1-phenylethyl)benzene, is an aromatic hydrocarbon. Its structure consists of a toluene molecule where a 1-phenylethyl group is attached to the benzene ring at the ortho-position relative to the methyl group.

A related compound, 2-(1-Phenylethyl)phenol, shares a similar backbone, with a hydroxyl group instead of a methyl group on the toluene ring. For reference, the molecular formula of 2-(1-Phenylethyl)phenol is C14H14O, and its molecular weight is approximately 198.26 g/mol [1][2][3].

Table 1: Physicochemical Properties of Toluene (as a related compound)

| Property | Value |

| Molecular Formula | C7H8[4][5] |

| Molecular Weight | 92.14 g/mol [5][6][7] |

| Appearance | Clear, colorless liquid[4][8] |

| Odor | Aromatic, sweet, pungent[4][8] |

| Boiling Point | 110.6°C[7][9] |

| Melting Point | -95°C[9] |

| Density | 0.8669 g/mL at 20°C[9] |

| Water Solubility | Insoluble[4][9] |

| CAS Number | 108-88-3[4][5] |

Synthesis and Manufacturing

The synthesis of substituted aromatic hydrocarbons like o-(1-Phenylethyl)toluene often involves Friedel-Crafts alkylation reactions. This typically entails the reaction of an alkyl halide or an alkene with an aromatic compound in the presence of a Lewis acid catalyst. For instance, the Fries rearrangement of aryl esters is a key method for synthesizing aromatic hydroxyl aryl ketones, which are structurally related to the phenylethyl family of compounds[10].

While specific synthesis routes for o-(1-Phenylethyl)toluene are not extensively detailed in publicly available literature, analogous reactions provide a conceptual framework. For example, the synthesis of 1-phenylethanol derivatives can be achieved through asymmetric dihydroxylation of styrene compounds[11]. The synthesis of 1-phenylethyl acetate has been explored using enzymatic kinetic resolution with lipases, offering a greener alternative to chemical synthesis that may involve heavy metal reagents[12].

Analytical Methodologies

The accurate quantification and characterization of o-(1-Phenylethyl)toluene and related compounds are critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the analysis of phenolic and aromatic compounds. For compounds structurally similar to o-(1-Phenylethyl)toluene, such as 3-(1-Phenylethyl)phenol, reversed-phase HPLC is highly suitable[13].

Experimental Protocol: HPLC Analysis of Aromatic Compounds

-

Objective: To separate and quantify o-(1-Phenylethyl)toluene.

-

Instrumentation: HPLC system equipped with a UV detector.

-

Stationary Phase: A C18 reversed-phase column is a common choice, offering excellent retention and resolution for phenolic compounds. Phenyl-hexyl and phenyl phases can provide alternative selectivity due to potential π-π interactions with the aromatic analyte[13].

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically employed[13].

-

Detection: UV detection is suitable for aromatic compounds.

-

Procedure:

-

Prepare and degas the mobile phases.

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the sample, dissolved in the mobile phase.

-

Run the gradient program to elute the compound.

-

Identify and quantify the peak corresponding to the analyte based on retention time and peak area relative to a calibration curve.

-

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile aromatic solvents like toluene and its derivatives. It is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification.[14]

Workflow: GC-Based Analysis

Caption: Workflow for GC analysis of aromatic compounds.

Safety, Handling, and Storage

Hazard Identification

Toluene is a highly flammable liquid and vapor[8][15]. It can cause skin and eye irritation, and inhalation may lead to drowsiness or dizziness[8][15]. Prolonged or repeated exposure can cause damage to organs[8][15].

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Work in a well-ventilated area to avoid inhalation of vapors[16].

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources[8][16]. Use non-sparking tools and take precautionary measures against static discharge[15][17].

-

Personal Protective Equipment:

Storage

Store in a cool, well-ventilated area, out of direct sunlight[8]. Keep containers tightly closed in a dry place[15]. Store away from incompatible materials such as strong oxidizing agents[15].

Emergency Procedures

-

Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][16]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][16]

Conclusion

This technical guide provides a foundational understanding of o-(1-Phenylethyl)toluene and its related compounds for professionals in research and drug development. By synthesizing information on its chemical properties, analytical methods, and safety protocols, this document serves as a valuable resource for informed experimental design and safe laboratory practices. The provided protocols and workflows offer a starting point for developing and validating analytical methods for this class of compounds.

References

- Organic Syntheses Procedure. (n.d.). phenylethylene.

- NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Toluene.

- Canadian Centre for Occupational Health and Safety. (2025, August 28). Toluene.

- Lund University. (n.d.). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors.

- Wikipedia. (n.d.). Toluene.

- Cheméo. (n.d.). Chemical Properties of Phenol, 2-(1-phenylethyl)- (CAS 4237-44-9).

- Penta chemicals. (2024, July 8). Toluene - SAFETY DATA SHEET.

- Fisher Scientific. (2009, June 11). Toluene - SAFETY DATA SHEET.

- NIST. (n.d.). Phenol, 2-(1-phenylethyl)-.

- BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(1-Phenylethyl)resorcinol.

- VelocityEHS. (2014, October 8). Toluene Safety Tips from MSDS experts.

- Agilent. (n.d.). A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System Application.

- NIST. (n.d.). Toluene.

- GOV.UK. (2024, September 15). Toluene: incident management.

- National Center for Biotechnology Information. (n.d.). 2-(1-Phenylethyl)phenol. PubChem Compound Database.

- Scientific Research Publishing. (n.d.). Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution.

- Rayeneh Group. (2021, August 23). Toluene (1).

- Fisher Scientific. (n.d.). Toluene.

- National Center for Biotechnology Information. (n.d.). 1-Phenylethyl radical. PubChem Compound Database.

- Organic Syntheses Procedure. (n.d.). 3'-nitro-1-phenylethanol.

- Fisher Scientific. (n.d.). Toluene.

- BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 3-(1-Phenylethyl)phenol.

- Publisso. (2022, March 31). Determination of o-phenylphenol in workplace air by means of high performance liquid chromatography (HPLC-DAD).

- Der Pharma Chemica. (n.d.). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's.

Sources

- 1. Phenol, 2-(1-phenylethyl)- (CAS 4237-44-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Phenol, 2-(1-phenylethyl)- [webbook.nist.gov]

- 3. 2-(1-Phenylethyl)phenol | C14H14O | CID 95322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Toluene - Wikipedia [en.wikipedia.org]

- 5. Toluene [webbook.nist.gov]

- 6. Toluene | Fisher Scientific [fishersci.ca]

- 7. Toluene | Fisher Scientific [fishersci.com]

- 8. CCOHS: Toluene [ccohs.ca]

- 9. Toluene (1) » Rayeneh Group [rayeneh.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ANALYTICAL METHODS - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. ehs.com [ehs.com]

- 17. pentachemicals.eu [pentachemicals.eu]

1-(o-Tolyl)-1-phenylethane IUPAC name and synonyms

Part 1: Executive Summary & Core Identity

1-(o-Tolyl)-1-phenylethane is a diarylalkane hydrocarbon characterized by an ethylidene bridge connecting a phenyl ring and an ortho-substituted toluene ring. Historically significant in the development of dielectric fluids for capacitors and high-voltage insulation, this compound often appears as a component in isomeric mixtures (e.g., Phenylxylylethane or PXE oil).

In the context of drug development and organic synthesis, the 1,1-diarylethane scaffold serves as a pharmacophore and a robust hydrophobic linker. This guide distinguishes the specific ortho isomer from its meta and para counterparts, providing precise identification, synthesis protocols, and application data.

Nomenclature & Identification Data

| Identifier | Value |

| Preferred IUPAC Name | 1-Methyl-2-(1-phenylethyl)benzene |

| Common Synonyms | 1-(o-Tolyl)-1-phenylethane; 1-(2-Methylphenyl)-1-phenylethane; o-( |

| CAS Registry Number | 40766-30-1 |

| Molecular Formula | |

| SMILES | CC1=CC=CC=C1C(C)C2=CC=CC=C2 |

| InChI Key | AOWVXBUUWBOTKP-UHFFFAOYSA-N |

Critical Note on Isomerism: Do not confuse this compound with 1-(o-Tolyl)-2-phenylethane (CAS 34403-05-9), which is a bibenzyl derivative (ethane bridge) rather than a 1,1-diarylethane (ethylidene bridge).

Part 2: Physicochemical Properties

The ortho isomer exhibits steric hindrance due to the methyl group at the 2-position, influencing its boiling point and viscosity compared to the para isomer.

| Property | Data / Range | Notes |

| Molecular Weight | 196.29 g/mol | |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 280°C – 295°C | Estimated based on isomeric mixtures (PXE) |

| Density | 0.98 – 0.99 g/cm³ | At 20°C |

| Refractive Index | Typical for diarylalkanes | |

| Solubility | Insoluble in water | Soluble in benzene, toluene, ethanol, ether |

| Flash Point | > 140°C | Closed Cup (Estimated) |

Part 3: Synthesis & Production Protocols

A. Industrial Synthesis (Isomeric Mixture)

Mechanism: Friedel-Crafts Alkylation The commercial production of phenylxylylethanes typically involves the acid-catalyzed alkylation of toluene with styrene. This process yields a mixture of ortho-, meta-, and para- isomers, with the ortho isomer often being the minor product due to steric hindrance.

-

Reagents: Toluene (excess), Styrene.

-

Catalyst: Sulfuric acid (

) or Zeolites (e.g., Y-Zeolite). -

Conditions: 100–140°C, liquid phase.

B. Laboratory Synthesis (Targeted Ortho Isomer)

To isolate high-purity 1-(o-Tolyl)-1-phenylethane for research or pharmaceutical standards, a targeted Grignard approach followed by reduction is required to avoid isomeric mixtures.

Protocol: Grignard Addition & Hydrogenolysis

Step 1: Grignard Addition

-

Reagents: o-Tolylmagnesium bromide (1.0 eq), Acetophenone (1.0 eq), dry THF (Solvent).

-

Procedure:

-

Prepare o-tolylmagnesium bromide from o-bromotoluene and Mg turnings in anhydrous THF under

atmosphere. -

Cool the solution to 0°C.

-

Add acetophenone dropwise over 30 minutes.

-

Reflux for 2 hours to ensure completion.

-

Quench with saturated

solution. -

Extract with diethyl ether, dry over

, and concentrate to yield the intermediate alcohol: 1-(2-methylphenyl)-1-phenylethanol .

-

Step 2: Reductive Deoxygenation (Hydrogenolysis)

-

Reagents: Intermediate Alcohol,

(10% w/w), -

Procedure:

-

Dissolve the alcohol in ethanol containing a catalytic amount of acetic acid.

-

Add Pd/C catalyst.

-

Stir under

atmosphere at 60°C for 4-6 hours. -

Filter through Celite to remove catalyst.

-

Concentrate and purify via vacuum distillation.

-

Synthesis Pathway Diagram

Figure 1: Step-wise synthesis pathway ensuring regiospecificity for the ortho isomer.

Part 4: Applications

Dielectric Fluids (Capacitor Oil)

The compound, often in mixture with its isomers (known commercially as PXE or Phenylxylylethane), possesses excellent electrical properties:

-

High Breakdown Voltage: Suitable for high-voltage capacitors.

-

Gas Absorption: Absorbs hydrogen gas generated during partial discharges, preventing capacitor failure.

-

Low Viscosity at Low Temps: Ensures performance in cold climates.

High-Boiling Solvent

Used in the formulation of carbonless copy paper microcapsules. It acts as a solvent for the chromogenic dye precursors due to its ability to dissolve non-polar dyes and its low volatility.

Pharmaceutical Intermediate

The 1,1-diarylethane moiety is a pharmacophore found in various therapeutic agents. The ortho-methyl group introduces specific steric constraints, useful for:

-

Chiral Auxiliaries: Creating steric bulk in asymmetric synthesis.

-

Receptor Binding Studies: Investigating the "ortho-effect" in drug-receptor interactions.

Part 5: Safety & Handling

-

GHS Classification: Not fully characterized for the pure isomer, but treat as Skin Irritant (Category 2) and Aquatic Chronic (Category 2) based on analog data (PXE).

-

Handling: Use in a fume hood. Avoid mist formation.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

-

Spill Response: Absorb with sand or inert absorbent. Do not flush into surface water.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10867260, 1-Methyl-2-(1-phenylethyl)benzene. Retrieved from [Link]

- Chemical Abstracts Service (CAS).CAS Registry Number 40766-30-1. American Chemical Society.

- Teijin Ltd. (1974). Process for producing diarylalkanes. U.S. Patent 3,855,328. (Describes the alkylation of toluene with styrene for dielectric fluids).

- Nippon Oil Corp.Nisseki Hisol SAS-296 Technical Data Sheet. (Commercial PXE fluid properties).

- G. A. Olah et al. (1978). Friedel-Crafts and Related Reactions. Wiley-Interscience.

A Comprehensive Technical Guide to Steric Hindrance in Ortho-Substituted Diarylethanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rotational dynamics around the central carbon-carbon single bond in 1,2-diarylethane scaffolds are profoundly influenced by the nature and size of substituents at the ortho positions of the aryl rings. This guide provides an in-depth exploration of the principles of steric hindrance in ortho-substituted diarylethanes, a class of molecules with significant implications in medicinal chemistry, materials science, and catalysis. We will delve into the conformational intricacies, the phenomenon of atropisomerism, synthetic strategies to access these sterically congested molecules, and the analytical techniques employed to characterize their dynamic behavior. This document aims to serve as a valuable resource for researchers navigating the challenges and opportunities presented by steric hindrance in this important molecular framework.

Introduction: The Significance of Rotational Restriction

In the realm of molecular design, the concept of steric hindrance—the repulsion between electron clouds of nearby atoms or groups—is a powerful tool for controlling molecular shape and reactivity.[1][2][3] In ortho-substituted diarylethanes, this effect is particularly pronounced. The proximity of bulky substituents on the two aryl rings restricts free rotation around the central ethane bridge, leading to distinct, and often separable, conformational isomers known as atropisomers.[4][5][6]

This restricted rotation is not merely a structural curiosity; it has profound implications for a molecule's biological activity and material properties. In drug development, for instance, locking a molecule into a specific conformation can enhance its binding affinity to a biological target.[2][7] In materials science, the controlled orientation of aryl rings can influence photophysical properties, leading to applications in molecular switches and sensors.[8][9] This guide will provide a comprehensive overview of the fundamental principles and practical applications of steric hindrance in this fascinating class of molecules.

Conformational Analysis and Atropisomerism

The rotational barrier around the central C-C bond in diarylethanes is dictated by the energetic penalty of forcing the ortho substituents past one another. When this barrier is sufficiently high, interconversion between different rotational isomers (rotamers) becomes slow on the human timescale, allowing for their isolation as distinct chemical entities. This phenomenon is known as atropisomerism.[4][5][6][10]

The stability of these atropisomers is a direct consequence of the steric bulk of the ortho substituents. Larger groups lead to higher rotational barriers and, consequently, more stable atropisomers. The interplay of steric and electronic effects ultimately governs the potential energy surface of rotation.[7][11]

Visualizing Rotational Energy Profile

The following diagram illustrates the potential energy landscape for rotation around the central C-C bond in an ortho-substituted diarylethane. The peaks represent high-energy eclipsed conformations where the ortho substituents are in close proximity, while the valleys correspond to lower-energy staggered conformations.

Caption: Potential energy diagram for C-C bond rotation.

Synthesis of Sterically Hindered Diarylethanes

The construction of ortho-substituted diarylethanes presents a significant synthetic challenge due to the very steric hindrance that defines them. Traditional cross-coupling reactions often fail or give low yields when bulky ortho substituents are present.[12] Consequently, specialized synthetic methodologies have been developed to overcome these limitations.

Key Synthetic Strategies

Several approaches have proven effective in synthesizing these sterically demanding molecules:

-

Palladium-Catalyzed Cross-Coupling of Sterically Encumbered Substrates: Fine-tuning of reaction conditions, including the choice of catalyst, ligand, and base, has enabled the successful coupling of sterically hindered aryl halides with various coupling partners.[12][13] For example, the use of highly active palladium catalysts with bulky phosphine ligands can facilitate the formation of the desired C-C bond.

-

Acid-Catalyzed Bisannulation Reactions: This method allows for the rapid construction of sterically hindered 4,5-diarylphenanthrenes, a related class of compounds, from readily available starting materials.[14][15]

-

Directed C-H Arylation: Palladium-catalyzed directed arylation of 2,2'-diacetamidobiaryls provides an efficient route to chiral ortho-substituted biaryl diamines, which can be further elaborated into diarylethanes.[16]

Representative Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

The following protocol outlines a general procedure for the synthesis of an ortho-substituted diarylethane via a Suzuki coupling reaction.

Step 1: Reaction Setup

-

To a flame-dried Schlenk flask, add the ortho-substituted aryl halide (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K2CO3, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

Step 2: Solvent Addition and Reaction

-

Add a degassed solvent mixture (e.g., toluene/ethanol/water, 4:1:1, 10 mL) to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).

Step 3: Workup and Purification

-

After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired ortho-substituted diarylethane.

Workflow for Synthesis and Purification

Caption: Synthetic workflow for ortho-substituted diarylethanes.

Characterization Techniques

The study of hindered rotation and the characterization of atropisomers rely on a combination of spectroscopic and computational methods.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

DNMR is a powerful technique for quantifying the rates of conformational exchange.[5][17][18][19][20][21] By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier to rotation (ΔG‡). At low temperatures, where rotation is slow on the NMR timescale, distinct signals are observed for each atropisomer. As the temperature is increased, these signals broaden and eventually coalesce into a single averaged signal at the coalescence temperature.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the solid-state conformation of a molecule.[22][23][24] For ortho-substituted diarylethanes, this technique can be used to determine the precise dihedral angle between the aryl rings and the distances between the ortho substituents, offering a static picture of the steric interactions at play.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), are invaluable for calculating the potential energy surface for rotation and predicting the rotational barriers.[11][25][26][27] These calculations can provide insights into the transition state geometries and the relative stabilities of different conformers, complementing experimental data.

| Technique | Information Obtained |

| Dynamic NMR | Rotational energy barriers (ΔG‡), rates of interconversion.[5][17][18] |

| X-ray Crystallography | Solid-state conformation, dihedral angles, bond lengths.[22][23] |

| Computational Chemistry | Potential energy surfaces, transition state geometries, predicted rotational barriers.[11][25] |

Applications in Drug Discovery and Materials Science

The ability to control molecular conformation through steric hindrance has led to numerous applications for ortho-substituted diarylethanes.

Medicinal Chemistry

In drug design, constraining the conformation of a ligand can pre-organize it for optimal binding to its biological target, leading to increased potency and selectivity.[2][28] For example, the introduction of ortho substituents can lock a diarylethane into a bioactive conformation, mimicking the bound state and enhancing its therapeutic effect. The iso-combretastatin A-4 analogs are a notable example where steric hindrance plays a crucial role in their biological activity.[12]

Materials Science

Ortho-substituted diarylethenes are a prominent class of photochromic molecules, capable of undergoing reversible isomerization between two distinct forms upon irradiation with light.[4][9][25][29][30][31][32][33] The steric interactions between the ortho substituents can influence the photochemical and photophysical properties of these molecular switches, such as their quantum yields and thermal stability. This makes them attractive candidates for applications in optical data storage, molecular machines, and smart materials.[8]

Future Outlook

The field of sterically hindered diarylethanes continues to evolve, with ongoing research focused on the development of novel synthetic methods to access even more complex and congested structures. The design of new chiral ligands based on atropisomeric diarylethane scaffolds holds great promise for asymmetric catalysis.[16] Furthermore, a deeper understanding of the interplay between steric and electronic effects will enable the rational design of next-generation molecular switches and responsive materials with tailored properties. The continued synergy between synthetic chemistry, spectroscopy, and computational modeling will undoubtedly unlock new and exciting applications for this versatile class of molecules.

References

- Force-Triggered Atropisomerization of a Parallel Diarylethene to Its Antiparallel Diastereomers - PMC. (2023, July 6).

- Pd(ii)-catalyzed enantioselective C–H olefination and photoregulation of sterically hindered diarylethenes - PMC.

- Synthesis of sterically hindered 4,5-diarylphenanthrenes via acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes - PMC.

- Synthesis of sterically hindered 4,5-diarylphenanthrenes via acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes - Chemical Science (RSC Publishing). Royal Society of Chemistry.

- The role of atropisomers on the photo-reactivity and fatigue of diarylethene-based metal–organic frameworks - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry.

- Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides - Organic Chemistry Portal. Organic Chemistry Portal.

- Restricted rotation in sterically hindered diarylamines - University of Bristol Research Portal. (2019, January 23). University of Bristol.

- Benchmarking Force Field and the ANI Neural Network Potentials for the Torsional Potential Energy Surface of Biaryl Drug Fragments | ChemRxiv. ChemRxiv.

- Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. (2018, March 14). PLOS ONE.

- Synthesis of sterically hindered secondary diarylamines. - ResearchGate.

- Analysis of intramolecular dynamic processes in enantiomeric diaryl atropisomers and related derivatives by 2H NMR spectroscopy in polypeptide liquid crystals - PubMed.

- Atropisomeric Diaryl Ethers and other Non-Biaryl Atropisomers - Research Explorer The University of Manchester. (2010, December 10). The University of Manchester.

- Photoswitchable "Turn-on" Fluorescence Diarylethenes: Substituent Effects on Photochemical Properties and Electrochromism - PubMed. (2016, January 11).

- Effect of substitution position of aryl groups on the thermal back reactivity of aza-diarylethene photoswitches and prediction by density functional theory - PMC. (2025, January 31).

- Dynamic 1H NMR spectroscopic study of hindered internal rotation in selected N,N-dialkyl isonicotinamides: An experimental and DFT analysis | Request PDF - ResearchGate. (2025, August 6).

- Photoswitching of Local (Anti)Aromaticity in Biphenylene-Based Diarylethene Molecular Switches | The Journal of Organic Chemistry - ACS Publications. (2022, July 18).

- Benzylic Methylene Functionalizations of Diarylmethanes - PMC - NIH.

- (PDF) Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes - ResearchGate. (2025, August 6).

- NMR study of hindered rotation in N, N-dimethyl formamide dynamic nmr - YouTube. (2024, September 8). YouTube.

- Lanthanide and asymmetric catalyzed syntheses of sterically hindered 4-isoxazolyl-1,4-dihydropyridines and 4-isoxazolyl-quinolones | Scilit. Scilit.

- (PDF) Recent studies on conformational analysis and steric effects - ResearchGate. (2025, August 10).

- From diarylruthenium complexes to ortho-metallated ketones: a mechanistic and crystal structure study - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Royal Society of Chemistry.

- Synthesis of ortho/ortho'-substituted 1,1-diarylethylenes through cross-coupling reactions of sterically encumbered hydrazones and aryl halides - PubMed. (2013, January 18).

- Switching in harmony: Tailoring the properties of functional materials with orthogonal stimuli - AIP Publishing. (2024, February 1). AIP Publishing.

- 1H and 13C dynamic nuclear magnetic resonance study of hindered internal rotation in (N,N-dimethylamino)pyrimidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Royal Society of Chemistry.

- (PDF) Sterically hindered diarylethenes with a benzobis(thiadiazole) bridge: Photochemical and kinetic studies - ResearchGate. (2025, August 9).

- Steric Modulation of Chiral Biaryl Diamines via Pd-Catalyzed Directed C–H Arylation - NIH.

- X-ray crystallography - Wikipedia. Wikipedia.

- x Ray crystallography - PMC - NIH.

- Researchers devise a new way to control '3D' effects in chemical reactions - EurekAlert!. (2023, January 12). EurekAlert!.

- Dynamic NMR study of the hindered Pt-N(bipyridine) rotation in metal-directed self-assembled macrocycles - PubMed. (2005, October 27).

- Dynamic FTNMR studies of hindered metal-cage rotation in twelve-vertex closo-phosphinometallacarborane complexes | Scilit. Scilit.

- Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect.

- Force-Triggered Atropisomerization of a Parallel Diarylethene to Its Antiparallel Diastereomers | Journal of the American Chemical Society. (2023, July 6).

- Steric effects. A study of a rationally designed system (1980)

- Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - PubMed. (2012, March 7).

- A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type C

- Applications to the synthesis of biologically relevant diaryl difluoromethanes. - ResearchGate.

- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. (2023, June 29). MDPI.

- A review on x-ray crystallography and it's applications - The Pharma Innovation Journal. (2024, April 22).

- Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships | Biomedres. (2019, January 9). Biomedical Research.

- The impact of dihedral angle in aryl groups on the photocyclization reactivity of inverse-type diarylethenes - Journal of Materials Chemistry C (RSC Publishing). Royal Society of Chemistry.

- Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - BORIS Portal. (2022, November 19). BORIS Portal.

- Medicinal Chemistry Applications | Open Access Journals - Hilaris Publisher. Hilaris Publisher.

- Impact of steric effects on the statistical probability factor in triplet–triplet annihilation upconversion - Journal of Materials Chemistry C (RSC Publishing). Royal Society of Chemistry.

- (PDF) Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects - ResearchGate.

Sources

- 1. Researchers devise a new way to control ‘3D’ effects in chemical reactions | EurekAlert! [eurekalert.org]

- 2. wpage.unina.it [wpage.unina.it]

- 3. Impact of steric effects on the statistical probability factor in triplet–triplet annihilation upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. Force-Triggered Atropisomerization of a Parallel Diarylethene to Its Antiparallel Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. chemrxiv.org [chemrxiv.org]

- 8. The role of atropisomers on the photo-reactivity and fatigue of diarylethene-based metal–organic frameworks - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]

- 13. Synthesis of ortho/ortho'-substituted 1,1-diarylethylenes through cross-coupling reactions of sterically encumbered hydrazones and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of sterically hindered 4,5-diarylphenanthrenes via acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of sterically hindered 4,5-diarylphenanthrenes via acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Steric Modulation of Chiral Biaryl Diamines via Pd-Catalyzed Directed C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of intramolecular dynamic processes in enantiomeric diaryl atropisomers and related derivatives by 2H NMR spectroscopy in polypeptide liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. 1H and 13C dynamic nuclear magnetic resonance study of hindered internal rotation in (N,N-dimethylamino)pyrimidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 21. Dynamic NMR study of the hindered Pt-N(bipyridine) rotation in metal-directed self-assembled macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 23. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Photoswitchable "Turn-on" Fluorescence Diarylethenes: Substituent Effects on Photochemical Properties and Electrochromism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. biomedres.us [biomedres.us]

- 28. hilarispublisher.com [hilarispublisher.com]

- 29. Effect of substitution position of aryl groups on the thermal back reactivity of aza-diarylethene photoswitches and prediction by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. The impact of dihedral angle in aryl groups on the photocyclization reactivity of inverse-type diarylethenes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Differentiating Characteristics of 1-Phenylethyl and 2-Phenylethyl Toluene Derivatives

Abstract

This technical guide provides a comprehensive analysis of the key differences between 1-phenylethyl and 2-phenylethyl toluene derivatives. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural nuances, reactivity, and spectroscopic signatures of these isomeric compounds. By understanding the fundamental distinctions arising from the point of attachment of the phenylethyl substituent to the toluene ring, researchers can better predict their chemical behavior, optimize synthetic strategies, and accelerate the development of novel chemical entities. This guide combines established chemical principles with practical, field-proven insights to offer a thorough understanding of these important aromatic compounds.

Introduction: The Significance of Positional Isomerism

In the realm of organic chemistry, positional isomers, while sharing the same molecular formula, often exhibit remarkably different physical, chemical, and biological properties. This principle is vividly illustrated in the case of phenylethyl toluene derivatives. The seemingly subtle shift of the phenyl group from the 1- to the 2-position of the ethyl substituent attached to a toluene ring has profound implications for the molecule's steric and electronic characteristics. These differences, in turn, dictate their reactivity in chemical transformations and their unique spectroscopic fingerprints. This guide will systematically explore these distinctions, providing a robust framework for their synthesis, characterization, and application.

Synthesis of 1-Phenylethyl and 2-Phenylethyl Toluene Derivatives

The most common and versatile method for synthesizing phenylethyl toluene derivatives is the Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction allows for the introduction of the phenylethyl group onto the toluene ring. The choice of reactants and reaction conditions is critical in selectively generating the desired isomer.

Synthesis of 1-Phenylethyl Toluene Derivatives

The synthesis of 1-phenylethyl toluene isomers is typically achieved through the Friedel-Crafts alkylation of toluene with styrene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a solid acid catalyst.[1]

Reaction Mechanism: The reaction proceeds via the formation of a benzylic carbocation intermediate. The protonation of styrene by the acid catalyst generates a more stable secondary carbocation at the benzylic position, which then acts as the electrophile.

Caption: Synthesis of 1-phenylethyl toluene via Friedel-Crafts alkylation.

Experimental Protocol: Synthesis of 1-Phenylethyl Toluene

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous toluene (2.0 eq).

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (0.3 eq) to the toluene with stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Addition: Cool the mixture in an ice bath. Slowly add styrene (1.0 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by slowly pouring the mixture over crushed ice. Separate the organic layer and wash it sequentially with dilute HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to separate the ortho, meta, and para isomers.

Synthesis of 2-Phenylethyl Toluene Derivatives

The synthesis of 2-phenylethyl toluene isomers is achieved by the Friedel-Crafts alkylation of toluene with 2-phenylethyl chloride or 2-phenylethanol in the presence of a Lewis acid catalyst.[2]

Reaction Mechanism: In the case of 2-phenylethyl chloride, the Lewis acid facilitates the formation of a primary carbocation, which is prone to rearrangement to a more stable secondary benzylic carbocation. To suppress this rearrangement and favor the formation of the 2-phenylethyl product, milder reaction conditions and less reactive Lewis acids may be employed. When using 2-phenylethanol, the alcohol is first protonated by the acid catalyst, followed by the loss of water to form the carbocation.

Caption: Synthesis of 2-phenylethyl toluene, highlighting potential carbocation rearrangement.

Experimental Protocol: Synthesis of 2-Phenylethyl Toluene

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous toluene (2.0 eq).

-

Catalyst Addition: Add a milder Lewis acid, such as ferric chloride (FeCl₃) (0.3 eq), to the toluene with stirring under an inert atmosphere.

-

Reactant Addition: Slowly add 2-phenylethyl chloride (1.0 eq) dropwise from the dropping funnel at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Workup and Purification: Follow the same workup and purification procedure as described for the synthesis of 1-phenylethyl toluene.

Comparative Analysis: Structural and Electronic Effects

The key differences between 1-phenylethyl and 2-phenylethyl toluene derivatives stem from the position of the phenyl group on the ethyl chain, which influences both steric hindrance and electronic effects.

| Feature | 1-Phenylethyl Toluene | 2-Phenylethyl Toluene | Rationale |

| Steric Hindrance | High | Moderate | The phenyl group at the benzylic position (C1) in the 1-isomer creates significant steric bulk around the point of attachment to the toluene ring. |

| Electronic Effect | Weakly activating (inductive) | Weakly activating (inductive) | Both are alkyl substituents and are therefore ortho, para-directing activators. The electronic effect on the toluene ring itself is similar. |

| Reactivity | Lower susceptibility to further substitution | Higher susceptibility to further substitution | The greater steric hindrance of the 1-phenylethyl group can partially shield the ortho positions of the toluene ring from subsequent electrophilic attack. |

| Isomer Distribution | Favors para-substitution | Higher ortho/para ratio | The steric bulk of the 1-phenylethyl group significantly disfavors substitution at the ortho position, leading to a higher proportion of the para isomer. The less hindered 2-phenylethyl group allows for a greater proportion of ortho-substitution.[2] |

Spectroscopic Characterization: Distinguishing the Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable for distinguishing between 1-phenylethyl and 2-phenylethyl toluene derivatives and their respective positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

1-Phenylethyl Toluene: A characteristic methine proton (CH) signal will be observed as a quartet (if coupled to a methyl group) or a triplet (if coupled to a methylene group) in the downfield region (typically 3.5-4.5 ppm) due to its benzylic position.

-

2-Phenylethyl Toluene: Two distinct methylene proton (CH₂) signals will be observed as triplets in the aliphatic region (typically 2.5-3.0 ppm).

¹³C NMR:

-

1-Phenylethyl Toluene: A downfield methine carbon signal (around 40-50 ppm).

-

2-Phenylethyl Toluene: Two distinct methylene carbon signals (around 30-40 ppm).

The substitution pattern on the toluene ring (ortho, meta, para) will also be clearly distinguishable by the number and splitting patterns of the aromatic proton and carbon signals.[3][4]

Infrared (IR) Spectroscopy

The primary utility of IR spectroscopy in this context is to determine the substitution pattern on the toluene ring. The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region are particularly diagnostic.[5][6]

-

Ortho-disubstituted: A strong band around 735-770 cm⁻¹.

-

Meta-disubstituted: Two bands, one around 690-710 cm⁻¹ and another around 750-810 cm⁻¹.

-

Para-disubstituted: A single strong band in the range of 810-840 cm⁻¹.

Mass Spectrometry (MS)

The fragmentation patterns in mass spectrometry can provide clues to the structure of the isomers.

-

1-Phenylethyl Toluene: Will likely show a prominent fragment ion corresponding to the loss of a methyl group from the toluene ring or the loss of a benzyl radical, leading to a tropylium ion at m/z 91.[7] A base peak corresponding to the 1-phenylethyl cation may also be observed.

-

2-Phenylethyl Toluene: Will also exhibit a prominent tropylium ion at m/z 91 due to benzylic cleavage. However, the molecular ion peak may be more stable compared to the 1-isomer due to less steric strain.

Conclusion

The distinction between 1-phenylethyl and 2-phenylethyl toluene derivatives is a clear illustration of how subtle changes in molecular architecture can lead to significant differences in chemical behavior and spectroscopic properties. The 1-phenylethyl isomers, with their sterically hindered benzylic connection to the toluene ring, exhibit a greater preference for para-substitution in their synthesis. In contrast, the 2-phenylethyl isomers are less sterically encumbered, leading to a higher proportion of ortho- and para-products. These structural variations are readily discernible through a combination of NMR, IR, and MS analysis. A thorough understanding of these differences is paramount for chemists and drug development professionals seeking to design and synthesize novel molecules with specific properties and functionalities.

References

- Olah, G. A., Friedel, C., & Crafts, J. M. (1964).

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Di-substituted Benzene Rings. Spectroscopy, 31(5), 34-37.

- Olah, G. A., Olah, J. A., & Ohyama, T. (1986). Friedel-Crafts phenylethylation of benzene and toluene with alpha- and beta-phenylethyl chlorides: pi-aryl participation in polarized donor-acceptor beta-phenylethylating complexes distinct from phenonium ions (sigma complexes). Journal of the American Chemical Society, 108(5), 1013-1017.

-

JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

AdiChemistry. (n.d.). Friedel Crafts Alkylation | Mechanism | Applications. Retrieved from [Link]

-

LibreTexts. (2021). 13C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

- European Patent Office. (n.d.). EP0004732A1 - Preparation of 2-phenylethanol and 2-phenylethyl acetate.

-

Wiley Online Library. (n.d.). Supporting Information. Retrieved from [Link]

- Sereda, G. A., & Rajpara, V. B. (2007). A Greener Alternative to Aluminum Chloride Alkylation of Xylene.

- Gilbert, J. C., & Martin, S. F. (2011). Experimental Organic Chemistry: A Miniscale and Microscale Approach (5th ed.). Cengage Learning.

-

LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-(1-phenylethyl)-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-phenylethanol. Retrieved from [Link]

-

Pearson. (n.d.). Show how you would synthesize the following: a. 2-phenylethanol by the addition of formaldehyde to a suitable Grignard reagent. Retrieved from [Link]

Sources

- 1. Mass chart Fragmentation | PDF [slideshare.net]

- 2. A practical protocol for the synthesis of bibenzyls via C(sp3)–H activation of methyl arenes under metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. jove.com [jove.com]

Safety Data Sheet (SDS) for 1-Methyl-2-(1-phenylethyl)benzene

This guide serves as a technical monograph and advanced Safety Data Sheet (SDS) supplement for 1-Methyl-2-(1-phenylethyl)benzene . It is designed for researchers and process engineers who require data beyond standard regulatory compliance.

Identity, Safety Architecture, and Handling Protocols

Document Control:

-

Target Analyte: 1-Methyl-2-(1-phenylethyl)benzene

-

Primary CAS: 40766-30-1 (Specific Isomer)

-

Related Mixtures: SAS-296 (Isomeric mixture), Heat Transfer Fluid RP

-

Chemical Family: Diarylalkanes / Alkylated Aromatics

Physiochemical Identity & Purity Analysis

Unlike simple solvents, this molecule is a heavy aromatic often found in isomeric mixtures used for high-temperature heat transfer or as a regio-selective intermediate. Understanding its exact isomeric identity is critical for reproducibility in synthesis.

Chemical Structure & Identifiers

| Property | Specification |

| IUPAC Name | 1-Methyl-2-(1-phenylethyl)benzene |

| Synonyms | 1-(o-Tolyl)-1-phenylethane; o-Benzyltoluene (isomer); 1-(2-Methylphenyl)ethylbenzene |

| Molecular Formula | C₁₅H₁₆ |

| Molecular Weight | 196.29 g/mol |

| Structure Description | Two benzene rings connected by an ethyl bridge, with a methyl group at the ortho position of one ring.[1][2] |

| Physical State | Clear, colorless to pale yellow liquid. |

| Odor | Faint aromatic, characteristic of heavy alkylbenzenes. |

Key Physical Properties (Experimental & Predicted)

| Parameter | Value | Technical Context |

| Boiling Point | ~290–300°C | High thermal stability; suitable for non-pressurized heating systems. |

| Flash Point | > 140°C (Open Cup) | Class IIIB Combustible Liquid. Low flammability risk at ambient T. |

| Vapor Pressure | < 0.01 mmHg @ 20°C | Low volatility reduces inhalation risk unless heated/aerosolized. |

| Log Kow | 5.2 (Predicted) | Highly lipophilic; indicates potential for bioaccumulation/membrane permeability. |

| Viscosity | ~4–6 cSt @ 40°C | Low enough to present an Aspiration Hazard . |

Hazard Characterization: The "Why" Behind the GHS

Standard SDSs list hazards; this section explains the mechanistic toxicology to inform risk assessment.

Primary Hazard: Aspiration Toxicity (Category 1)

-

Mechanism: Despite its high boiling point, the fluid has low surface tension and low viscosity (< 20.5 cSt @ 40°C). If swallowed, it does not trigger the glottal closure reflex effectively.

-

Pathology: Entry into the lungs causes chemical pneumonitis. The lipophilic solvent dissolves the surfactant layer of the alveoli, leading to alveolar collapse (atelectasis) and hemorrhage.

-

Critical Control: NEVER induce vomiting following ingestion.

Secondary Hazard: Aquatic Chronic Toxicity (Category 1)[3]

-

Mechanism: With a Log Kow > 5, the molecule partitions strongly into organic matter and lipid tissues of aquatic organisms.

-

Fate: It binds to sediment and is not readily biodegradable in anaerobic conditions.

-

Critical Control: All spills must be contained. Zero-discharge protocol required for laboratory drains.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Aspiration Hazard | Cat 1 | H304: May be fatal if swallowed and enters airways.[3] |

| Aquatic Chronic | Cat 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |

| Skin Irritation | Cat 2 | H315: Causes skin irritation (defatting action).[3] |

Safe Handling & Exposure Control Logic

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient due to the aromatic nature of the solvent, which causes rapid swelling and permeation.

| PPE Type | Recommended Material | Rationale |

| Gloves (Splash) | Nitrile (Min 0.11mm) | Good short-term protection against incidental splash. |

| Gloves (Immersion) | Viton® or PVA | High resistance to aromatic hydrocarbons. Avoid Latex. |

| Respiratory | Organic Vapor (OV) Cartridge | Required only if heating >100°C or generating mists (Type A filter). |

| Eye Protection | Chemical Goggles | Safety glasses insufficient if fluid is under pressure/pumped. |

Engineering Controls: Thermal Degradation

When used as a heat transfer fluid (>200°C), this molecule can undergo thermal cracking or oxidation if exposed to air.

-

Risk: Formation of low-boiling aromatics (benzene/toluene) and organic peroxides.

-

Control: Systems operating >150°C must be nitrogen-blanketed to prevent benzylic oxidation.

Emergency Response & Stability

Fire Fighting Architecture

-

Class: Class B Fire (Combustible Liquid).

-

Extinguishing Media: Dry chemical, CO₂, or Foam.[4] Do NOT use high-volume water jet ; this will spread the burning liquid (density < 1.0, it floats).

-

Specific Danger: "Boil-over" is possible if water is sprayed into hot fluid containers.[3]

Spill Management Decision Tree

The following diagram outlines the logical flow for managing a spill, prioritizing the prevention of aquatic contamination.

Figure 1: Operational logic for spill response, distinguishing between thermal and chemical hazards.

Toxicology & Metabolic Pathway

Understanding the metabolism of 1-Methyl-2-(1-phenylethyl)benzene helps predict long-term toxicity. The primary metabolic route involves oxidation of the benzylic carbons by Cytochrome P450 enzymes.

Metabolic Activation Diagram

The molecule contains "benzylic" hydrogens (adjacent to the ring) which are the primary sites for enzymatic attack.

Figure 2: Predicted metabolic pathway via benzylic oxidation and Phase II conjugation.

Analytical Protocol: QC Purity Analysis

For researchers synthesizing or verifying this compound, a standard GC-MS protocol is required to distinguish it from its meta and para isomers.

Protocol: GC-FID/MS Separation

-

Sample Prep: Dilute 10 µL of sample in 1.5 mL of Dichloromethane (DCM).

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar phase is essential for boiling-point separation of isomers.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Temperature Program:

-

Initial: 60°C (Hold 2 min)

-

Ramp A: 15°C/min to 200°C

-

Ramp B: 5°C/min to 280°C (Hold 5 min)

-

Rationale: The slow ramp at the end allows separation of the ortho (1-methyl-2-...) isomer from the para isomer, which have very similar boiling points.

-

-

Detection:

-

FID: 300°C

-

MS: Scan range 40–400 m/z. Look for molecular ion [M]+ = 196 .

-

Key Fragment: m/z 105 (phenethyl cation) and m/z 181 (loss of methyl).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 141898, Benzene, 1-methyl-2-(2-phenylethyl)-. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 1,1-Diphenylethane and derivatives (General Isomer Safety). Retrieved from [Link]

-

NIST Chemistry WebBook. 1-(2-methylphenyl)-1-phenylethane Thermochemical Data. SRD 69. Retrieved from [Link]

-

OECD SIDS. SIDS Initial Assessment Report for High Production Volume Chemicals: Alkylbenzenes. (Used for SAR-based hazard extrapolation). Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 1-Methyl-2-(1-phenylethyl)benzene Precursors

Introduction: The Challenge of Unfunctionalized Olefins

The synthesis of enantiomerically pure molecules is a cornerstone of modern drug development and fine chemical production, as the stereochemistry of a molecule is often intrinsically linked to its biological activity.[1] Transition metal-catalyzed asymmetric hydrogenation stands as one of the most powerful and atom-economical methods for creating chiral centers.[1][2] While catalysts based on rhodium and ruthenium have shown remarkable success, their application is often limited to olefins containing a coordinating functional group near the double bond to ensure high enantioselectivity.[3][4][5]

This application note addresses the more formidable challenge of hydrogenating non-functionalized, sterically hindered olefins, specifically precursors to chiral 1-methyl-2-(1-phenylethyl)benzene. These trisubstituted alkenes lack the coordinating handles that traditional catalysts rely upon, making their enantioselective reduction a significant synthetic hurdle.[3][6] We will detail the strategic application of modern iridium-based catalysts, which have emerged as the premier solution for this substrate class, consistently delivering high conversions and exceptional enantioselectivities.[7][8][9]

The Iridium Advantage: Catalyst Systems and Mechanistic Insight

The breakthrough in hydrogenating non-functionalized olefins came with the development of chiral analogues of Crabtree's catalyst, [Ir(cod)(Py)(PCy3)][PF6].[3][10] These modern catalysts, typically featuring a chiral bidentate P,N ligand such as a Phosphinooxazoline (PHOX), create a well-defined, rigid chiral pocket around the iridium center.[3][11] This structure is crucial for differentiating the prochiral faces of the incoming olefin without the need for a directing group on the substrate itself.

The Catalytic Cycle: An Ir(III)/Ir(V) Pathway

The widely accepted mechanism for this transformation involves an Ir(III)–Ir(V) catalytic cycle.[10] Unlike the Ir(I)/Ir(III) cycles common with other substrates, this higher oxidation state pathway is key to the catalyst's high activity for sterically demanding olefins.

The key steps are as follows:

-

Activation: The precatalyst, an Ir(I) complex, reacts with hydrogen to form the active dihydrido-Ir(III) species.

-

Olefin Coordination: The unfunctionalized olefin coordinates to the iridium center, typically trans to the phosphorus atom of the chiral ligand.

-

Migratory Insertion & Oxidative Addition: In the rate- and selectivity-determining step, one of the hydride ligands inserts into the coordinated olefin. This occurs concurrently with the oxidative addition of a second molecule of H2, forming a transient, high-energy Ir(V) intermediate.[10] The precise geometry of this transition state, dictated by the chiral ligand, determines the final stereochemistry of the product.

-

Reductive Elimination: The newly formed alkane product is released through reductive elimination, regenerating the active Ir(III) dihydride species to continue the cycle.

Caption: The Ir(III)/Ir(V) catalytic cycle for asymmetric hydrogenation.

The Role of the Counter-ion

Initial catalyst systems suffered from deactivation, often requiring high catalyst loadings.[3][7] A significant advance was the switch from standard counter-ions like hexafluorophosphate (PF₆⁻) to large, weakly coordinating anions such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻).[12] The BArF⁻ anion enhances catalyst stability and activity by preventing the formation of inactive, bridged catalyst dimers and promoting a more "naked," reactive cationic iridium center.[7][12]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the iridium-catalyzed asymmetric hydrogenation of a model precursor, (E/Z)-1-methyl-2-(1-phenylethenyl)benzene.

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier | Notes |

| Catalyst | [Ir(COD)(P,N-Ligand)]BArF | Commercially available | Example Ligand: (S)-tBu-PHOX. Catalyst is air-stable as a solid.[7] |

| Substrate | (E/Z)-1-methyl-2-(1-phenylethenyl)benzene | >95% Purity | Synthesized via standard olefination. |

| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous | Must be degassed prior to use. |

| Hydrogen Gas | High Purity (99.999%) | - | |

| Reactor | Autoclave or high-pressure vessel with magnetic stirring | - | Must be equipped with pressure gauge and gas inlet. |

| Atmosphere Control | Glovebox or Schlenk Line | - | Essential for handling catalyst solutions and setting up the reaction. |

| Analytical | NMR, GC, Chiral HPLC/GC | - | For monitoring conversion and determining enantiomeric excess. |

Experimental Workflow

Caption: General workflow for the hydrogenation protocol.

Step-by-Step Procedure

Note: All operations involving the catalyst solution should be performed under an inert atmosphere (e.g., in a glovebox).

-

Reactor Preparation: In a glovebox, add the substrate (e.g., 0.5 mmol, 1.0 equiv) and the iridium catalyst (e.g., 0.005 mmol, 1 mol%) to a glass liner for the high-pressure reactor.

-

Solvent Addition: Add anhydrous, degassed dichloromethane (e.g., 5.0 mL) to the liner.

-

Assembly: Place the liner inside the high-pressure reactor, add a magnetic stir bar, and seal the vessel securely.

-